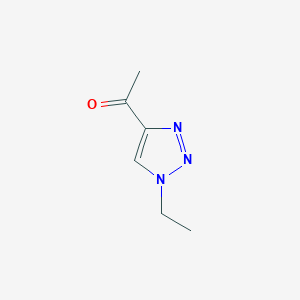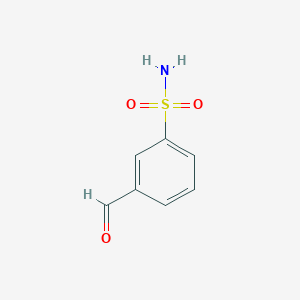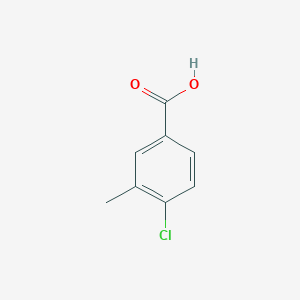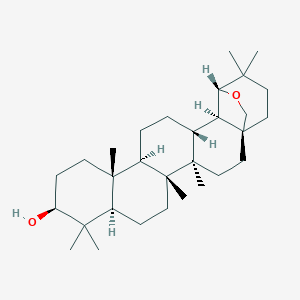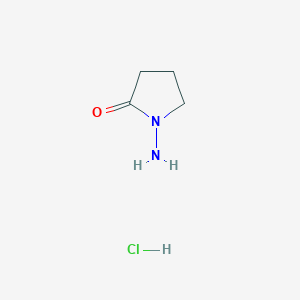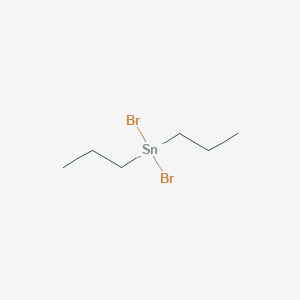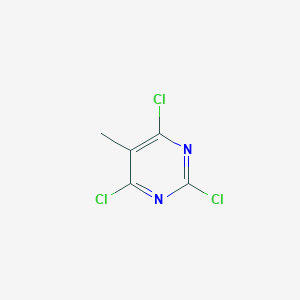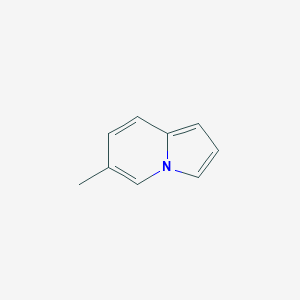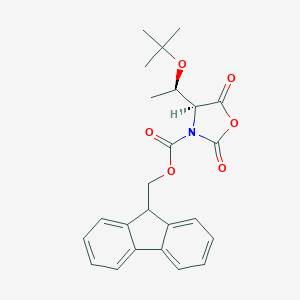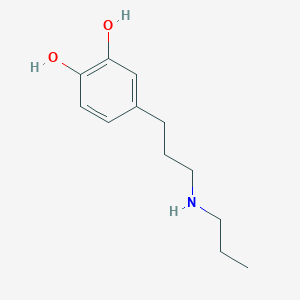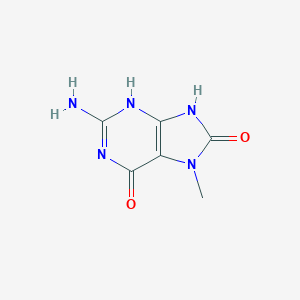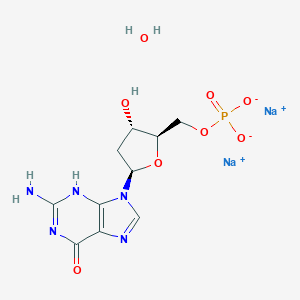
2'-脱氧鸟苷-5'-单磷酸二钠盐水合物
描述
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a purine nucleoside monophosphate where the guanine base is attached to a deoxyribose sugar, which is further linked to a phosphate group. This compound is essential in DNA synthesis and repair mechanisms, making it a significant molecule in molecular biology and biochemistry .
科学研究应用
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study the kinetics and mechanisms of nucleotide metabolism.
Biology: Plays a role in DNA synthesis and repair studies, serving as a building block for DNA polymerases.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker for oxidative stress in various diseases.
Industry: Utilized in the production of synthetic DNA and RNA for research and therapeutic purposes
作用机制
Target of Action
The primary target of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate (also known as 5’-Deoxyguanylic acid; dGMP) is guanylate kinases . Guanylate kinases are key enzymes involved in the salvage pathway of purine metabolism, which is crucial for DNA and RNA synthesis.
Mode of Action
dGMP acts as a substrate for guanylate kinases . It is used by these enzymes to generate dGDP (deoxyguanosine diphosphate) , which is then further phosphorylated to dGTP (deoxyguanosine triphosphate) . These are nucleotide precursors used in DNA synthesis.
Biochemical Pathways
The compound is involved in the purine salvage pathway , specifically in the step where guanylate kinases convert dGMP to dGDP . This is a critical step in the synthesis of DNA, as dGTP is incorporated into the growing DNA strand during replication.
Result of Action
The result of dGMP’s action is the production of dGTP, a necessary component for DNA synthesis . This contributes to the replication and repair of DNA, which are essential processes for cell survival and proliferation.
生化分析
Biochemical Properties
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate plays a crucial role in biochemical reactions. It serves as a substrate for guanylate kinase to form deoxyguanosine diphosphate (dGDP), which upon phosphorylation to deoxyguanosine triphosphate (dGTP) supports DNA biosynthesis . The compound interacts with enzymes such as guanylate kinase and other biomolecules in these processes .
Cellular Effects
The effects of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate on cells and cellular processes are profound. As a nucleotide precursor, it influences cell function by contributing to DNA synthesis. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation, particularly guanylate kinase, leading to changes in gene expression and DNA synthesis .
Metabolic Pathways
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is involved in the metabolic pathway of DNA synthesis, interacting with enzymes such as guanylate kinase
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the protection of functional groups, selective phosphorylation, and subsequent deprotection steps. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 8-oxo-2’-deoxyguanosine, a common oxidative lesion in DNA.
Reduction: Although less common, reduction reactions can modify the guanine base or the phosphate group.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or reactive oxygen species (ROS) under physiological conditions.
Reduction: Sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: 8-oxo-2’-deoxyguanosine.
Reduction: Reduced forms of the nucleotide.
Substitution: Various nucleotide analogs depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2’-Deoxyadenosine-5’-monophosphate
- 2’-Deoxycytidine-5’-monophosphate
- 2’-Deoxyuridine-5’-monophosphate
- Guanosine-5’-monophosphate
Uniqueness
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is unique due to its specific role in DNA synthesis and repair. Unlike its ribonucleotide counterpart, it lacks a hydroxyl group at the 2’ position of the ribose sugar, making it more stable and less prone to hydrolysis. This stability is crucial for its function in DNA, where it contributes to the overall integrity and fidelity of the genetic material .
属性
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSJCEYJAGVPJG-BIHLCPNHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33430-61-4 | |
| Record name | 2'-deoxyguanosine 5'-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


